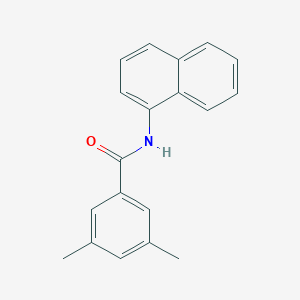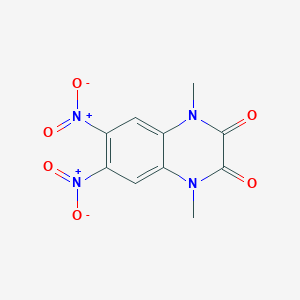
N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CFTR inhibitor, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Wirkmechanismus
N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide acts as a CFTR inhibitor by binding to the regulatory domain of the CFTR protein. This binding prevents the opening of the chloride channel, thereby reducing the transport of chloride ions across the epithelial membrane. This mechanism of action has been extensively studied, and it has provided valuable insights into the role of CFTR in various physiological and pathological conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide have been extensively studied in laboratory experiments. Studies have shown that this compound can reduce the transport of chloride ions across epithelial membranes, leading to changes in the fluid and electrolyte balance in various tissues. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages as a laboratory tool. It is a highly selective CFTR inhibitor, making it an ideal tool for studying the role of CFTR in various physiological and pathological conditions. This compound is also stable and easy to synthesize, making it readily available for laboratory experiments.
However, there are also some limitations to the use of N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide in laboratory experiments. This compound has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
For the study of this compound include the development of more potent and selective CFTR inhibitors and the study of its off-target effects.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base. The reaction occurs at room temperature and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of its primary applications is in the study of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in the regulation of ion transport across epithelial membranes. CFTR inhibitors like N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide have been used to study the role of CFTR in various physiological and pathological conditions.
Eigenschaften
Produktname |
N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H11ClF3NO2S |
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H11ClF3NO2S/c1-9-5-6-11(8-13(9)15)19-22(20,21)12-4-2-3-10(7-12)14(16,17)18/h2-8,19H,1H3 |
InChI-Schlüssel |
HUKODFYMUDQLAB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B270330.png)


![Ethyl 2-[({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B270339.png)


![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270342.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)

![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)
